Humulen-(v1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

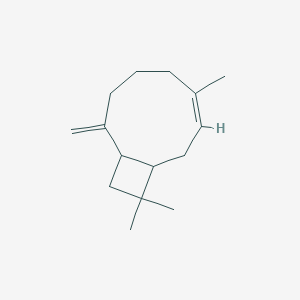

Humulen-(V1) belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Humulen-(V1) is considered to be a practically insoluble (in water) and relatively neutral molecule. Humulen-(V1) has been primarily detected in saliva. Within the cell, humulen-(V1) is primarily located in the membrane (predicted from logP) and cytoplasm.

Humulen-(v1) is a hydrocarbon.

Wissenschaftliche Forschungsanwendungen

Research indicates that Humulen-(v1) possesses various biological activities, making it a candidate for therapeutic applications:

- Antimicrobial Activity : Studies have shown that Humulen-(v1) exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use in developing natural preservatives or antimicrobial agents .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. This suggests possible applications in treating inflammatory diseases .

- Antioxidant Properties : Humulen-(v1) demonstrates significant antioxidant activity, which could be beneficial in protecting cells from oxidative stress and related diseases .

Applications in Research

The following table summarizes key research findings related to the applications of Humulen-(v1):

Case Study 1: Anticancer Properties

A study published in Molecules explored the cytotoxic effects of Humulen-(v1) on cancer cell lines. The results indicated that the compound significantly reduced cell viability in HeLa cells through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of Humulen-(v1) revealed its effectiveness against Gram-positive bacteria. The study suggests that this compound could be utilized as a natural preservative in food products.

Analyse Chemischer Reaktionen

Epoxidation and Acid-Catalyzed Rearrangements

Humulene undergoes selective epoxidation at its 1,2-double bond using peracids, yielding humulene-1,2-epoxide (8) . Acid treatment of this epoxide triggers complex rearrangements:

-

Initial cyclization : Forms tricyclohumuladiol (50) , a tricyclic diol with a fused bicyclo[3.3.0]octane system .

-

Secondary rearrangements :

Key Conditions :

| Reaction Step | Reagents/Conditions | Major Products |

|---|---|---|

| Epoxidation | Peracid (e.g., mCPBA) | Humulene-1,2-epoxide (8) |

| Acid-catalyzed cyclization | H₂SO₄ in acetone (1.8 M, 25°C) | Tricyclohumuladiol (50) |

| Rearrangement | H₂SO₄, extended time | Humulenol (6) , diols (51–53) |

Bromohydrin Formation and Conversion to Caryophyllene

Humulene reacts with aqueous N-bromosuccinimide (NBS) to form bromohydrin (42) , which undergoes further transformations:

-

Cyclization : Produces caryophyllene (22) via a bicyclobutonium ion intermediate (45) .

-

Competing pathways :

Mechanistic Insight :

The regioselectivity of bromohydrin formation is dictated by torsional strain at the 1,2-double bond, as revealed by X-ray crystallography and strain energy calculations .

Deuterium Labeling and Mechanistic Studies

Deuterium tracing elucidated the cyclization mechanism of humulene to apollan-11-ol (38) :

-

Labeling pattern : Deuterium incorporation at C-1 and C-5 confirmed a stepwise cyclopropane formation followed by hydride shifts .

-

Stereochemical validation : Corey’s synthesis of apollan-11-ol (38) via photochemical and acid-catalyzed steps corroborated the proposed pathway .

Stereochemical Aspects of Cyclization

Humulene’s cyclization stereochemistry depends on its conformational class (CT):

-

Bromohydrin cyclization : Forms trans-fused bicyclic rings, consistent with its CT conformation .

-

Comparison with germacratriene : Humulene’s cyclization exhibits higher stereoselectivity due to lower torsional strain at reactive double bonds .

Biogenetic and Synthetic Pathways

-

Biogenesis : Humulene is derived from farnesyl pyrophosphate (20) via cationic cyclization. Computational studies identify four conformers, with the 1,2-double bond being most reactive due to sp²-sp³ torsional strain .

-

Synthetic methods :

Regioselectivity and Computational Insights

DFT studies reveal four conformers of humulene, with the 1,2-double bond exhibiting the highest reactivity due to strain release. This explains preferential electrophilic attack at this site in reactions with NBS or peracids .

Eigenschaften

Molekularformel |

C15H24 |

|---|---|

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(3Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-3-ene |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h8,13-14H,2,5-7,9-10H2,1,3-4H3/b11-8- |

InChI-Schlüssel |

NSMRKFBAPAOVQL-FLIBITNWSA-N |

SMILES |

CC1=CCC2C(CC2(C)C)C(=C)CCC1 |

Isomerische SMILES |

C/C/1=C/CC2C(CC2(C)C)C(=C)CCC1 |

Kanonische SMILES |

CC1=CCC2C(CC2(C)C)C(=C)CCC1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.